molecular formula C6H5F4N3O B6298994 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide CAS No. 1233219-38-9

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide

Cat. No. B6298994
CAS RN: 1233219-38-9
M. Wt: 211.12 g/mol
InChI Key: XWJKKHTWLRSFFQ-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is an organofluorine compound . It has a molecular formula of C6H4F4N2O2 and a molecular weight of 212.10 g/mol .


Synthesis Analysis

The synthesis of similar compounds involves heating the reaction mixture to 80°C for 15 hours, then cooling to room temperature. Sodium hydroxide is added all at once and the mixture is stirred for 1 hour at room temperature . The reaction mixture is then concentrated under vacuum, diluted with ethyl acetate, and washed with 1M HCl .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with a fluoro group, a methyl group, and a trifluoromethyl group . The carboxylic acid functional group is attached to the pyrazole ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It can also be used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 212.10 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

FMTPCA has been studied for its potential applications in scientific research, such as therapeutic agents, enzyme inhibitors, and chemical sensors. In terms of therapeutic agents, FMTPCA has been studied for its potential to inhibit the growth of cancerous cells. It has also been studied for its potential to inhibit enzymes involved in the synthesis of cholesterol, fatty acids, and other metabolites. In terms of chemical sensors, FMTPCA has been studied for its ability to detect small molecules such as neurotransmitters, hormones, and other small molecules.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase . Enoyl reductase is an essential enzyme in the fatty acid synthesis pathway of many organisms, including bacteria and parasites .

Biochemical Pathways

The compound likely affects the fatty acid synthesis pathway by inhibiting the action of the enoyl reductase enzyme . This enzyme is crucial for the elongation of fatty acid chains, a necessary process for the growth and survival of many organisms. Inhibition of this enzyme could lead to a disruption in the production of essential lipids, impacting the viability of the organism.

Pharmacokinetics

The compound has a predicted boiling point of 3499±420 °C and is slightly soluble in DMSO and methanol . These properties could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of lipid synthesis due to the inhibition of the enoyl reductase enzyme. This could lead to a decrease in the growth and proliferation of the organism, potentially leading to its death .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in DMSO and methanol suggests that it might be more effective in environments where these solvents are present.

Advantages and Limitations for Lab Experiments

The advantages of using FMTPCA in laboratory experiments include its ability to inhibit the growth of cancerous cells, its ability to inhibit enzymes involved in the synthesis of cholesterol, fatty acids, and other metabolites, and its ability to detect small molecules such as neurotransmitters, hormones, and other small molecules. The limitations of using FMTPCA in laboratory experiments include its potential toxicity, its potential to cause adverse side effects, and its potential to interact with other drugs.

Future Directions

FMTPCA has potential applications in areas such as therapeutic agents, enzyme inhibitors, and chemical sensors. Future research should focus on further exploring the mechanism of action of FMTPCA, as well as its potential toxicity and interactions with other drugs. Additionally, future research should focus on exploring the potential applications of FMTPCA in areas such as drug delivery, gene therapy, and other biomedical applications. Finally, future research should focus on further exploring the potential of FMTPCA as a chemical sensor and its potential to detect small molecules such as neurotransmitters, hormones, and other small molecules.

Synthesis Methods

FMTPCA can be synthesized by several different methods, including the use of a three-component reaction of aryl halides, amines, and carboxylic acid derivatives. This method involves the use of a palladium catalyst to form a palladium-amine complex, which then reacts with the aryl halide and carboxylic acid derivatives to form the desired product. Another method of synthesis is the use of a copper-catalyzed reaction of aryl halides, amines, and carboxylic acid derivatives. This method is similar to the palladium-catalyzed reaction, but uses a copper catalyst instead of a palladium catalyst.

Safety and Hazards

This compound is classified as a combustible solid . It does not have a specified flash point . Other safety information or hazards associated with this compound are not specified in the available resources.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can either enhance or inhibit the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by competing with their natural substrates for binding sites . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods or under certain environmental factors. Studies have shown that its long-term effects on cellular function include sustained inhibition of metabolic enzymes and prolonged alterations in gene expression . The stability and degradation of this compound are crucial for its effectiveness in biochemical assays and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body[10][10]. The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells and tissues . Understanding these metabolic pathways is essential for optimizing the use of this compound in research and therapeutic applications.

properties

IUPAC Name

5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3O/c1-13-4(7)2(5(11)14)3(12-13)6(8,9)10/h1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJKKHTWLRSFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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